1-{[(4-bromobenzyl)thio]acetyl}azepane
Description
1-{[(4-Bromobenzyl)thio]acetyl}azepane is a heterocyclic compound featuring an azepane ring (a seven-membered amine ring) linked to a (4-bromobenzyl)thio group via an acetyl bridge. Its molecular formula is C₁₅H₁₉BrNOS, with a molecular weight of 350.29 g/mol. This compound is of interest in medicinal chemistry due to its structural versatility, enabling interactions with enzymes, receptors, and other biological targets .
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[(4-bromophenyl)methylsulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNOS/c16-14-7-5-13(6-8-14)11-19-12-15(18)17-9-3-1-2-4-10-17/h5-8H,1-4,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCGGNDUUVIEMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSCC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness arises from the combination of its azepane core , (4-bromobenzyl)thio group , and acetyl linker . Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Group Comparisons
| Compound Name | Molecular Formula | Key Functional Groups | Unique Features |
|---|---|---|---|
| 1-{[(4-Bromobenzyl)thio]acetyl}azepane | C₁₅H₁₉BrNOS | Azepane, (4-bromobenzyl)thio, acetyl | Bromine enhances halogen bonding; thioether stability |
| 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane | C₁₂H₁₆BrFN₂ | Diazepane (7-membered ring with two N), bromo, fluoro | Fluorine substitution alters electronic properties |
| 2-((4-Bromobenzyl)thio)-N-cyclopentylacetamide | C₁₄H₁₇BrNOS | Acetamide, thioether, cyclopentyl | Cyclopentyl group increases lipophilicity |
| 1-(4-Bromothiophene-2-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane | C₁₄H₁₈BrN₂OS₂ | Diazepane, bromothiophene, thiolane | Thiophene and thiolane enhance π-π stacking |
Key Observations:
- Linker Flexibility : The acetyl bridge in the target compound allows conformational flexibility, unlike rigid sulfonyl or ether linkers in analogs (e.g., sulfonyl derivatives in ).
- Ring Size : Azepane (7-membered) vs. diazepane (7-membered with two N atoms) affects ring strain and hydrogen-bonding capacity .
Key Findings:
- Antimicrobial Potential: The thioether group in the target compound may improve membrane permeability, a trait shared with imidazole derivatives (e.g., ).
- Anticancer Activity : Bromine’s electron-withdrawing effect could enhance DNA intercalation or topoisomerase inhibition, as seen in bromobenzyl-containing analogs .
Physicochemical Properties
The target compound’s properties are shaped by its functional groups:
Table 3: Physicochemical Comparisons
Key Insights:
- Lipophilicity : The target compound’s higher logP (3.8) compared to chlorine analogs suggests better membrane penetration but lower aqueous solubility.
- Stability : The thioether linkage resists hydrolysis better than ester or amide linkers in related compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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